N-ethylpyrrolidine-2-carboxamide
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Overview
Description
N-ethylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylpyrrolidine-2-carboxamide can be synthesized through the condensation of N-ethylamine with pyrrolidine-2-carboxylic acid. This reaction typically requires a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as metal-based catalysts can be employed to accelerate the reaction and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into N-ethylpyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, N-ethylpyrrolidine, and various substituted pyrrolidine derivatives .
Scientific Research Applications
N-ethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-ethylpyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its role as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-methylpyrrolidine-2-carboxamide
- N-propylpyrrolidine-2-carboxamide
- N-ethylpyrrolidine-2-carboxamide hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ethyl group provides distinct steric and electronic properties compared to other similar compounds, making it a valuable compound in various applications .
Biological Activity
N-Ethylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H14N2O and features a pyrrolidine ring substituted with an ethyl group and a carboxamide functional group. The presence of the carboxamide allows for hydrogen bonding, which can significantly influence its interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carboxamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This characteristic makes it a valuable compound in studying enzyme kinetics and inhibition mechanisms.
- Protein-Ligand Interactions : The compound can bind to hydrophobic pockets within proteins, influencing their conformation and function. This interaction is critical in the development of ligands for therapeutic targets .
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study assessed its efficacy against several bacterial strains but found limited effectiveness, suggesting that modifications to its structure may be necessary to enhance its antimicrobial properties .
Enzyme Studies
This compound has been employed in studies focused on enzyme inhibition. Its unique structure allows it to serve as a building block for synthesizing more complex inhibitors, particularly those targeting proteases and kinases involved in cancer pathways .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound could inhibit specific enzymes critical for metabolic processes. For instance, it was shown to affect the activity of serine proteases, which play vital roles in various physiological functions.
- Structural Modifications : Research has explored the synthesis of derivatives of this compound to enhance its biological activity. Modifications such as altering the alkyl substituents have been shown to impact both hydrophobicity and binding affinity towards target proteins .
- Therapeutic Potential : Preliminary findings suggest potential applications in treating conditions related to enzyme dysregulation, such as certain cancers or metabolic disorders. Further studies are necessary to evaluate the efficacy and safety of these compounds in clinical settings .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-Methylpyrrolidine-2-carboxamide | Methyl group instead of ethyl | Moderate enzyme inhibition |
N-Propylpyrrolidine-2-carboxamide | Propyl group | Enhanced hydrophobic interactions |
N-Butylpyrrolidine-2-carboxamide | Butyl group | Varied reactivity |
This compound is distinguished from its analogs by its ethyl substitution, which enhances hydrophobicity compared to methyl derivatives while maintaining a balance between steric hindrance and reactivity.
Properties
IUPAC Name |
N-ethylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAMSDOZKVKNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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